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Compound of Interest

Compound Name: Cholecystokinin-J

Cat. No.: B1668895 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Cholecystokinin-J" is not a recognized standard nomenclature in

scientific literature. This guide will focus on the well-documented physiological effects of

established forms of Cholecystokinin, such as CCK-8, CCK-33, and CCK-58, which are

believed to be the subject of interest.

Introduction
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal

system and central nervous system.[1] Synthesized and secreted by enteroendocrine I-cells in

the duodenum and jejunum in response to fatty acids and amino acids, CCK orchestrates a

series of physiological responses crucial for digestion, absorption, and the regulation of food

intake.[2][3] This technical guide provides an in-depth analysis of the physiological effects of

exogenously administered CCK, with a focus on quantitative data, experimental

methodologies, and the underlying signaling pathways.

Gastrointestinal Effects of Cholecystokinin
CCK is a primary regulator of several digestive processes, most notably gallbladder

contraction, pancreatic enzyme secretion, and gastric emptying.[1][4]
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Gallbladder Contraction
One of the most well-characterized actions of CCK is the stimulation of gallbladder contraction

to release bile into the small intestine, a critical step for the digestion and absorption of fats.

This effect is primarily mediated by CCK binding to CCK1 (formerly CCKA) receptors on the

gallbladder smooth muscle.

Form of
CCK

Administrat
ion
Protocol

Organism
Measureme
nt

Result Reference

CCK-8

16.4

pmol/kg/hr IV

infusion

Human

Gallbladder

Volume

Reduction

76 ± 7%

CCK-8

32.8

pmol/kg/hr IV

infusion

Human

Gallbladder

Volume

Reduction

87 ± 3%

CCK-8

65.6

pmol/kg/hr IV

infusion

Human

Gallbladder

Volume

Reduction

88 ± 3%

CCK-8
30 pmol/kg/hr

IV infusion
Human

Gallbladder

Volume (as %

of initial)

Reduced to

43%

A common method to quantify the effect of CCK on gallbladder contraction involves intravenous

infusion of a specific form of CCK in human volunteers. Participants are typically required to

fast to ensure a baseline gallbladder volume. A controlled intravenous infusion of CCK (e.g.,

CCK-8) is administered at varying doses. Gallbladder volume is measured at regular intervals

before, during, and after the infusion using non-invasive imaging techniques such as real-time

ultrasonography. The percentage reduction in gallbladder volume from the baseline is then

calculated to determine the contractile response.

Pancreatic Secretion
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CCK is a potent stimulator of pancreatic exocrine secretion, leading to the release of digestive

enzymes such as amylase, lipase, and proteases from the pancreatic acinar cells. The

mechanism of action can be both direct, via CCK1 receptors on acinar cells, and indirect,

through the activation of vagal afferent pathways. In humans, the indirect vagal pathway

appears to be the predominant mechanism.

Form of
CCK

Administrat
ion
Protocol

Organism/M
odel

Measureme
nt

Result Reference

CCK-58 10 pmol/kg/hr
Anesthetized

Rat

Pancreatic

Amylase

Release

More

efficacious

than CCK-8

CCK-58 30 pmol/kg/hr
Anesthetized

Rat

Pancreatic

Amylase

Release

More

efficacious

than CCK-8

CCK-8 200 pM

Isolated

Mouse

Pancreatic

Acini

Amylase

Release

Significant

increase

CCK-8 10 nM

Isolated

Mouse

Pancreatic

Acini

Amylase

Release

Dampened

release

(supramaxim

al inhibition)

This protocol involves the isolation of pancreatic acini from a model organism, such as a mouse

or rat. The isolated acini are incubated in a buffered solution. Various concentrations of CCK

are then added to the incubation medium. After a specific incubation period, the supernatant is

collected to measure the amount of secreted amylase, a key pancreatic enzyme. Amylase

activity is typically determined using a colorimetric assay. This in vitro method allows for the

direct assessment of CCK's effect on pancreatic acinar cells, independent of neural or other

systemic influences.

Gastric Emptying
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CCK plays an inhibitory role in gastric emptying, which helps to regulate the rate at which

chyme enters the duodenum. This action ensures that the small intestine is not overwhelmed

with nutrients and has adequate time for digestion and absorption. This effect is mediated

through the activation of an inhibitory vago-vagal reflex.

Form of
CCK

Administrat
ion
Protocol

Organism
Measureme
nt

Result Reference

CCK

Octapeptide
IV Perfusion Human

Residual

Gastric

Volume at 90

min

Increased

from ~9.9%

to ~32.1%

CCK

Octapeptide
IV Perfusion

Human with

Functional

Dyspepsia

Residual

Gastric

Volume at 90

min

Increased

from ~9.8%

to ~32.2%

CCK

Octapeptide
IV Perfusion Human

Half

Emptying

Time

Increased

from 19.4 min

to 39.4 min

Gastric emptying rates can be measured in human subjects using gamma scintigraphy.

Subjects consume a meal containing a radiolabeled marker. Following the meal, a gamma

camera is used to image the stomach at regular intervals to quantify the rate at which the

radiolabeled meal is emptied from the stomach. To test the effect of CCK, an intravenous

infusion of CCK is administered, and the gastric emptying rate is compared to a placebo

(saline) infusion.

Central Nervous System Effects of Cholecystokinin
Beyond its roles in the digestive system, CCK also functions as a neurotransmitter in the

central nervous system, where it is involved in the regulation of appetite and has been

implicated in anxiety and panic disorders.

Satiety and Regulation of Food Intake
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CCK is a well-established short-term satiety signal that helps to control meal size. When

released from the small intestine after a meal, CCK activates vagal afferent fibers that project

to the nucleus solitarius in the brainstem, ultimately leading to a sensation of fullness and the

cessation of eating.

Form of
CCK

Administrat
ion
Protocol

Organism
Measureme
nt

Result Reference

CCK

(Physiological

Doses)

Meta-analysis

of infusion

studies

Human

Standardized

Mean

Difference in

Satiation

0.57 (p <

0.0001)

CCK

(Pharmacolo

gical Doses)

Meta-analysis

of infusion

studies

Human

Standardized

Mean

Difference in

Satiation

0.91 (p <

0.0001)

Studies investigating the effect of CCK on satiety often involve the administration of exogenous

CCK to human or animal subjects. Food intake is then measured during a subsequent meal.

The amount of food consumed, the duration of the meal, and subjective ratings of hunger and

fullness are recorded. The use of specific CCK receptor antagonists can also help to elucidate

the physiological role of endogenous CCK in regulating food intake.

Signaling Pathways of Cholecystokinin
CCK exerts its diverse physiological effects by binding to two specific G-protein coupled

receptors: the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). The CCK1R is

predominantly found in peripheral tissues such as the gallbladder, pancreas, and vagal afferent

neurons, while the CCK2R is more prevalent in the brain and stomach.

Upon ligand binding, these receptors activate a complex network of intracellular signaling

cascades.
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Caption: Simplified CCK1R signaling pathways.

Activation of CCK1R by CCK typically couples to Gq proteins, leading to the activation of

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events, in turn, can

activate downstream pathways such as the mitogen-activated protein kinase (MAPK)

cascades. CCK receptors can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR

pathway, which is involved in protein synthesis and cell growth.

Conclusion
Cholecystokinin is a pleiotropic hormone with a well-defined set of physiological actions that

are fundamental to the proper functioning of the digestive system and the regulation of food

intake. The administration of exogenous CCK has been instrumental in elucidating these roles

and continues to be a valuable tool in physiological and pharmacological research. A thorough

understanding of its effects, the methodologies to assess them, and the intricate signaling

pathways it governs is essential for researchers and professionals in the fields of

gastroenterology, metabolism, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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